5-Chloropentan-2-ol

Description

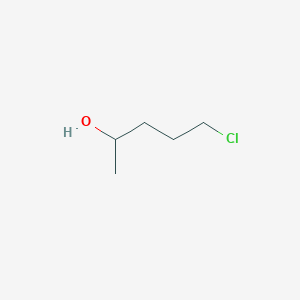

The field of organic chemistry is continually in search of versatile molecular building blocks that can facilitate the efficient synthesis of complex target molecules. Among these, bifunctional compounds—molecules bearing two distinct reactive groups—are of paramount importance. 5-Chloropentan-2-ol, a member of the secondary chloroalcohol family, represents such a valuable synthon. Its unique architecture, featuring both a hydroxyl group and a chlorine atom on a five-carbon chain, offers a rich platform for a variety of chemical transformations. This article delves into the academic research surrounding this compound, exploring its significance, the broader context of haloalcohol chemistry, and the specific research avenues it has opened.

Structure

3D Structure

Properties

IUPAC Name |

5-chloropentan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClO/c1-5(7)3-2-4-6/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSMMDCDBMBKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15146-94-8 | |

| Record name | 5-chloropentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloropentan 2 Ol

Direct Synthesis Approaches

Direct synthetic approaches to 5-Chloropentan-2-ol involve the formation of the chloroalkanol in a single key transformation from a readily available precursor. These methods are often favored for their atom economy and reduced number of synthetic steps.

Reduction of 5-Chloro-2-pentanone (B45304) and Analogous Ketones

A primary and straightforward method for the synthesis of this compound is the reduction of the corresponding ketone, 5-chloro-2-pentanone. This transformation can be achieved using a variety of reducing agents, ranging from conventional chemical hydrides to sophisticated biocatalytic systems that offer high stereoselectivity.

Chemical reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this conversion. The choice of reagent and reaction conditions can influence the yield and purity of the product. For instance, NaBH₄ is a milder reducing agent and is often preferred for its compatibility with a wider range of functional groups and safer handling profile compared to the more reactive LiAlH₄.

In recent years, biocatalysis has emerged as a powerful tool for the asymmetric reduction of prochiral ketones, providing access to enantiomerically pure alcohols. nih.govnih.gov Various microorganisms and isolated enzymes, such as alcohol dehydrogenases (ADHs) and carbonyl reductases (CREDs), have been successfully employed for the stereoselective reduction of α-halo ketones. almacgroup.comresearchgate.net These enzymatic reductions are typically performed under mild reaction conditions (e.g., physiological pH and ambient temperature) and can lead to high enantiomeric excess (ee) and excellent yields. The use of whole-cell biocatalysts is particularly advantageous as it often circumvents the need for expensive cofactor regeneration systems. nih.gov

Table 1: Comparison of Reducing Agents for the Synthesis of this compound from 5-Chloro-2-pentanone

| Reducing Agent | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference(s) |

| Sodium Borohydride (NaBH₄) | - | Methanol | 0 - 25 | Good to Excellent | Not applicable (racemic) | |

| Lithium Aluminum Hydride (LiAlH₄) | - | Diethyl ether, THF | 0 - 35 | High | Not applicable (racemic) | |

| Saccharomyces cerevisiae (Baker's Yeast) | Glucose | Water | 25 - 35 | Moderate to Good | Variable, favors (S)-enantiomer | researchgate.net |

| Alcohol Dehydrogenase (ADH) from Rhodococcus ruber | NAD(P)H regeneration system | Buffer/Co-solvent | 25 - 37 | High | >99 (for specific enantiomer) | mdpi.com |

| Carbonyl Reductase (CRED) | Isopropanol (for cofactor recycling) | Buffer/Isopropanol | 25 - 35 | High | >99 (for specific enantiomer) | almacgroup.com |

Halogenation of Unsaturated Alcohol Precursors with Regiochemical Control

An alternative direct approach involves the hydrohalogenation of an unsaturated alcohol precursor. For the synthesis of this compound, a suitable precursor is pent-4-en-2-ol. The addition of a hydrogen halide, such as hydrogen chloride (HCl), across the double bond can yield the desired product. The key challenge in this approach is to control the regioselectivity of the addition.

According to Markovnikov's rule, the electrophilic addition of a protic acid to an unsymmetrical alkene results in the hydrogen atom attaching to the carbon with more hydrogen substituents, and the halide attaching to the more substituted carbon, which forms the more stable carbocation intermediate. leah4sci.com In the case of pent-4-en-2-ol, the direct addition of HCl would be expected to follow Markovnikov's rule, leading to the formation of this compound.

While the anti-Markovnikov addition of HBr can be achieved via a free-radical mechanism in the presence of peroxides, the anti-Markovnikov addition of HCl is not typically feasible through a radical pathway. youtube.comchemistrysteps.com Therefore, for the synthesis of this compound from pent-4-en-2-ol, Markovnikov addition is the desired and expected outcome.

Table 2: Regiochemical Control in the Hydrohalogenation of Pent-4-en-2-ol

| Reagent | Conditions | Expected Major Product | Regioselectivity |

| HCl | Inert solvent | This compound | Markovnikov |

| HBr | Inert solvent | 5-Bromopentan-2-ol | Markovnikov |

| HBr | Peroxides (e.g., ROOR) | 4-Bromo-1-pentanol | Anti-Markovnikov |

Indirect Synthetic Routes

Indirect synthetic routes to this compound involve multiple chemical transformations, often starting from precursors that require significant functional group manipulation. These routes can offer advantages in terms of stereochemical control or the availability of starting materials.

Ring-Opening Reactions of Substituted Epoxides with Chloride Sources

The ring-opening of epoxides with nucleophiles is a well-established method for the synthesis of 1,2-difunctionalized compounds. To synthesize this compound via this method, a suitable epoxide precursor would be 2-methyl-3-propyloxirane. The reaction of this epoxide with a chloride source, such as hydrochloric acid or a metal chloride, can lead to the formation of the desired chlorohydrin.

The regioselectivity of the epoxide ring-opening is dependent on the reaction conditions. Under acidic conditions, the reaction proceeds via a mechanism with partial Sₙ1 character, and the nucleophile preferentially attacks the more substituted carbon atom. In contrast, under basic or neutral conditions, the reaction follows an Sₙ2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. Therefore, to obtain this compound as the major product from 2-methyl-3-propyloxirane, the reaction should be conducted under conditions that favor nucleophilic attack at the less substituted carbon (C1 of the propyl group).

Table 3: Regioselectivity in the Ring-Opening of 2-Methyl-3-propyloxirane with Chloride

| Chloride Source | Conditions | Major Product | Minor Product |

| HCl | Aqueous | 5-Chloro-2-pentanol | 2-Chloro-1-pentanol |

| LiCl | Aprotic solvent (e.g., THF) | 5-Chloro-2-pentanol | 2-Chloro-1-pentanol |

Functional Group Interconversions from Related Pentane (B18724) Derivatives

This compound can also be synthesized through the interconversion of functional groups in other pentane derivatives. For example, a multi-step synthesis starting from a ketal of a levulinic acid ester has been reported for the preparation of 5-chloro-2-pentanone. google.com This process involves the ketalization of the levulinic acid ester, followed by catalytic hydrogenation of the ester group and subsequent reaction with hydrochloric acid to yield the chloroketone. A final reduction step, as described in section 2.1.1, would then afford this compound.

Another potential route involves the selective chlorination of a diol, such as 1,4-pentanediol. This would require a reagent that can selectively replace one of the hydroxyl groups with a chlorine atom. Reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) could be employed, although careful control of stoichiometry and reaction conditions would be necessary to avoid the formation of the dichloro-product.

A tandem one-pot biocatalytic oxidation of 5-chloropentan-1-ol to the corresponding aldehyde, followed by a Wittig reaction, has also been demonstrated, showcasing the potential of chemoenzymatic cascades starting from related pentane derivatives. acs.org

Optimization of Reaction Parameters in this compound Synthesis

The efficiency of any synthetic route to this compound can be significantly enhanced by the systematic optimization of key reaction parameters. These parameters include the choice of catalyst, solvent, reaction temperature, and reaction time.

Catalyst: The choice of catalyst is crucial, especially in stereoselective reductions and catalytic hydrogenations. For enzymatic reductions, screening a library of enzymes is often necessary to identify the one with the highest activity and selectivity for the specific substrate. almacgroup.com In catalytic hydrogenations, the nature of the metal catalyst and its support can influence the reaction rate and selectivity.

Solvent: The solvent can have a profound effect on the reaction rate, yield, and in some cases, the stereochemical outcome. For enzymatic reactions, the solvent system often consists of an aqueous buffer with a co-solvent to improve the solubility of the substrate. For chemical reactions, the polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.

Temperature: The reaction temperature affects the rate of the reaction, with higher temperatures generally leading to faster reaction rates. However, for exothermic reactions or reactions involving thermally sensitive compounds, careful temperature control is essential to prevent side reactions and ensure safety. In the case of enzymatic reactions, there is an optimal temperature range for enzyme activity, and exceeding this range can lead to denaturation and loss of catalytic function.

Reaction Time: The reaction time needs to be sufficient to allow for complete conversion of the starting material. Monitoring the reaction progress using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) is essential to determine the optimal reaction time and avoid the formation of byproducts due to prolonged reaction times.

Table 4: Key Parameters for Optimization in the Synthesis of this compound

| Parameter | Influence on Reaction Outcome | Methods for Optimization |

| Catalyst | Affects reaction rate, selectivity, and stereochemistry. | Screening of different catalysts (e.g., various enzymes, metal catalysts). Optimization of catalyst loading. |

| Solvent | Influences solubility of reactants, reaction rate, and can affect catalyst stability and selectivity. | Screening of a range of solvents with varying polarities and properties. Use of co-solvents to improve solubility. |

| Temperature | Impacts reaction rate and can influence selectivity. Crucial for managing exothermic reactions and maintaining enzyme activity. | Systematic variation of temperature to find the optimal balance between reaction rate and selectivity/stability. |

| Reaction Time | Determines the extent of conversion of starting material to product. | Monitoring the reaction progress over time to identify the point of maximum product formation and minimal byproduct formation. |

Solvent System Effects on Reaction Efficiency and Selectivity

The choice of solvent is a critical factor in the synthesis of this compound, as it can profoundly influence both the reaction rate and the selectivity of the hydrochlorination of 4-penten-2-ol (B1585244). The solvent's polarity, proticity, and coordinating ability can affect the stability of the carbocation intermediate and the transition state, thereby directing the course of the reaction.

In protic, polar solvents such as water or alcohols, the solvent molecules can participate in the reaction mechanism. For instance, in aqueous media, the formation of a chloronium ion intermediate is followed by nucleophilic attack by water, which can lead to the formation of diol byproducts if not carefully controlled. The high polarity of these solvents can also stabilize the carbocation intermediate, facilitating the desired Markovnikov addition.

| Solvent System | Dielectric Constant (approx.) | Expected Effect on Reaction Rate | Expected Selectivity for this compound | Potential Byproducts |

|---|---|---|---|---|

| Water | 80.1 | High | Moderate | Pentan-1,4-diol, 4-chloropentan-1-ol |

| Methanol | 32.7 | High | Moderate to High | 5-methoxy-pentan-2-ol |

| Dichloromethane (B109758) (DCM) | 9.1 | Moderate | High | Minimal |

| Acetonitrile (B52724) | 37.5 | Moderate to High | High | Minimal |

| Toluene (B28343) | 2.4 | Low | Moderate | Polymerization products |

| Hexane (B92381) | 1.9 | Very Low | Low to Moderate | Polymerization products |

Catalytic Systems for Enhanced Yields and Purity

Catalysis plays a pivotal role in enhancing the efficiency and selectivity of the synthesis of this compound. Both homogeneous and heterogeneous catalysts are employed to facilitate the hydrochlorination of 4-penten-2-ol or alternative synthetic routes. Lewis acids are particularly effective in activating the double bond towards nucleophilic attack by the chloride ion.

Homogeneous Catalysis: Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can be used in stoichiometric or catalytic amounts to promote the reaction. These catalysts function by coordinating to the hydroxyl group of the alcohol, increasing the electrophilicity of the double bond and stabilizing the resulting carbocation. While effective, homogeneous catalysts can be difficult to separate from the reaction mixture, leading to potential product contamination and challenges in catalyst recycling.

Heterogeneous Catalysis: To overcome the limitations of homogeneous systems, solid acid catalysts have been investigated. These include zeolites, clays, and ion-exchange resins. Heterogeneous catalysts offer the advantages of easy separation from the reaction product, potential for regeneration and reuse, and often improved selectivity due to shape-selective properties. For instance, a patent for the synthesis of the precursor, 5-chloropentan-2-one, describes the use of a copper chromite catalyst for a hydrogenation step, highlighting the industrial application of heterogeneous catalysts in related processes. Another patent mentions the use of palladium on carbon for a similar transformation. While direct comparative data for the synthesis of this compound is scarce, the table below provides an illustrative comparison of potential catalytic systems.

| Catalyst | Catalyst Type | Typical Reaction Conditions | Expected Yield (%) | Expected Purity (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| None (HCl only) | - | Low temperature | Moderate | Moderate | Simple | Slow reaction, potential for side reactions |

| AlCl₃ | Homogeneous | Low temperature, aprotic solvent | High | High | High activity | Difficult to separate, moisture sensitive |

| BF₃·OEt₂ | Homogeneous | Low temperature, aprotic solvent | High | High | High activity, easier to handle than BF₃ gas | Difficult to separate |

| Zeolite H-ZSM-5 | Heterogeneous | Elevated temperature, gas or liquid phase | Moderate to High | High | Easy separation, reusable, shape selective | May require higher temperatures |

| Amberlyst-15 | Heterogeneous | Mild temperature, liquid phase | Moderate to High | High | Easy separation, reusable, commercially available | Lower thermal stability than zeolites |

Temperature and Pressure Profiling for Process Optimization

The optimization of temperature and pressure is crucial for maximizing the yield and purity of this compound while ensuring process safety and economic viability. These parameters directly influence reaction kinetics, equilibrium position, and the relative rates of desired and undesired reactions.

Temperature: The hydrochlorination of alkenes is typically an exothermic reaction. Therefore, lower temperatures generally favor the thermodynamic product distribution and minimize side reactions such as polymerization and elimination. However, lower temperatures also lead to slower reaction rates. An optimal temperature profile often involves an initial low temperature to ensure selectivity, followed by a gradual increase to drive the reaction to completion in a reasonable timeframe. For instance, in the synthesis of the related 5-chloropentan-2-one, a patent specifies a hydrogenation temperature in the range of -20 to 35 °C, with a preferred range of 0 to 15 °C.

Pressure: The effect of pressure on the liquid-phase hydrochlorination of 4-penten-2-ol is generally less pronounced than that of temperature. However, in gas-phase reactions or when using gaseous hydrogen chloride, pressure becomes a critical parameter. Increased pressure can enhance the concentration of HCl in the reaction medium, thereby increasing the reaction rate. For the hydrogenation step in the synthesis of 5-chloropentan-2-one, a pressure range of 0.01 to 0.45 MPa is reported, with a preference for 0.05 to 0.15 MPa. Careful control of pressure is also important for maintaining the reaction in the desired phase and for safety considerations.

The following table provides a hypothetical optimization profile for the synthesis of this compound, illustrating the trade-offs between reaction rate, selectivity, and safety.

| Temperature (°C) | Pressure (MPa) | Effect on Reaction Rate | Effect on Selectivity | Process Considerations |

|---|---|---|---|---|

| -10 to 0 | 0.1 - 0.2 | Low | High | Requires significant cooling, slower throughput |

| 10 to 25 | 0.1 - 0.2 | Moderate | Good | Balanced conditions, good for initial optimization |

| 30 to 50 | 0.2 - 0.5 | High | Moderate | Increased rate, potential for byproduct formation |

| > 50 | > 0.5 | Very High | Low | Risk of polymerization and decomposition, requires robust process control |

Elucidation of Chemical Reactivity and Transformation Pathways of 5 Chloropentan 2 Ol

Nucleophilic Substitution Reactions

The chlorine atom in 5-Chloropentan-2-ol, being attached to a primary carbon, is susceptible to nucleophilic attack. The hydroxyl group, while capable of reacting, is generally less reactive in substitution unless activated or under specific conditions.

Intramolecular Cyclization to Form Epoxides

While the prompt specifically asks about epoxide formation via intramolecular cyclization, the structure of this compound (CH₃-CH(OH)-CH₂-CH₂-CH₂-Cl) typically favors the formation of a four-membered cyclic ether (oxetane) rather than a three-membered epoxide. Intramolecular cyclization to an epoxide typically occurs from 1,2-halohydrins, where the nucleophilic alkoxide attacks the carbon bearing the halogen in a way that forms a three-membered ring. In this compound, deprotonation of the hydroxyl group yields an alkoxide. This alkoxide can then attack the carbon atom bonded to the chlorine. Given the chain length, this reaction leads to the formation of 3-methyloxetane, a four-membered ring, rather than an epoxide. The mechanism involves the alkoxide acting as a nucleophile and the chloride acting as a leaving group in an SN2-like fashion. chegg.com

Intermolecular Substitution by Various Nucleophiles

The primary alkyl chloride moiety in this compound readily undergoes intermolecular nucleophilic substitution reactions. Strong nucleophiles can displace the chloride ion, leading to the formation of various derivatives.

Cyanide Substitution: Reaction with cyanide salts (e.g., KCN or NaCN) can yield 5-cyanopentan-2-ol.

Amine Substitution: Primary or secondary amines can react to form amino-alcohols, such as N-alkyl-5-aminopentan-2-ols.

Thiol Substitution: Thiols or their corresponding thiolates can substitute the chloride to form thioethers, yielding 5-(alkylthio)pentan-2-ols.

Alkoxide Substitution: Reaction with alkoxides can lead to the formation of ethers, such as 5-alkoxypentan-2-ols.

These reactions typically proceed via an SN2 mechanism due to the primary nature of the carbon bearing the chlorine atom.

Mechanistic Studies of SN1 and SN2 Pathways

The substitution of the chlorine atom in this compound predominantly follows an SN2 (bimolecular nucleophilic substitution) mechanism. This is characteristic of primary alkyl halides, where the nucleophile attacks the carbon atom from the backside, displacing the leaving group (chloride) in a single concerted step. anyflip.compearson.comschoolwires.net The secondary alcohol group does not significantly alter this preference for the primary halide.

SN1 (unimolecular nucleophilic substitution) reactions are generally disfavored for primary alkyl halides due to the high energy required to form a primary carbocation. While secondary alcohols can form carbocations, the primary halide makes the SN2 pathway dominant under typical conditions. lumenlearning.comlibretexts.org Studies involving similar compounds suggest that in polar protic solvents, carbocation-like intermediates might form, but the primary nature of the halide strongly favors SN2. Research into Lewis acid-catalyzed phosphorylation of alcohols indicated that this compound did not yield the target product, possibly due to the instability of the alkyl carbocation formed, further supporting the limited propensity for SN1 reactions. rsc.orgrsc.org

Elimination Reactions

Elimination reactions involve the removal of atoms or groups from adjacent carbon atoms, typically leading to the formation of alkenes. This compound can undergo both dehydrohalogenation (removal of HCl) and dehydration (removal of H₂O).

Dehydrohalogenation Pathways

Dehydrohalogenation of this compound involves the elimination of hydrogen chloride (HCl). This reaction is typically base-catalyzed, often occurring via an E2 (bimolecular elimination) mechanism when a strong base is used. lumenlearning.comlibretexts.org

The chlorine atom is on C5. The β-hydrogens available for elimination are on C4 and C3.

Elimination of H from C4: This leads to the formation of a double bond between C4 and C5, yielding 5-chloropent-4-en-2-ol .

Elimination of H from C3: This leads to the formation of a double bond between C3 and C5. However, this pathway would require a 3-carbon bridge to form a double bond between C3 and C5, which is not possible in a linear chain.

Therefore, the primary dehydrohalogenation product is expected to be 5-chloropent-4-en-2-ol. The regioselectivity follows Zaitsev's rule , which predicts that the more substituted alkene is the major product. In this case, elimination of H from C4 yields a terminal alkene, while elimination from C3 (if possible) would yield a more substituted internal alkene. weebly.comquora.com

Dehydration Reactions

Dehydration involves the elimination of a molecule of water (H₂O). For alcohols, this typically occurs under acidic conditions and proceeds via an E1 (unimolecular elimination) mechanism. lumenlearning.comlibretexts.org

The hydroxyl group is on C2. The β-hydrogens available for elimination are on C1 (methyl group) and C3.

Elimination of H from C1: This leads to the formation of a double bond between C1 and C2, yielding 5-chloropent-1-ene .

Elimination of H from C3: This leads to the formation of a double bond between C2 and C3, yielding 5-chloropent-2-ene .

The E1 mechanism involves the protonation of the hydroxyl group, followed by the loss of water to form a secondary carbocation at C2. This carbocation can then be deprotonated at either the C1 or C3 position to form the alkene. According to Zaitsev's rule, the more substituted alkene, 5-chloropent-2-ene, is expected to be the major product. weebly.comquora.com

Table 1: Summary of Key Reactivity Pathways of this compound

| Reaction Type | Functional Group Involved | Typical Mechanism | Common Reagents/Conditions | Major Product(s) | Notes |

| Nucleophilic Substitution | C-Cl bond | SN2 | Nucleophiles (CN⁻, RNH₂, RSH, RO⁻), polar aprotic solvents | 5-cyanopentan-2-ol, 5-aminopentan-2-ol, etc. | Favored due to primary alkyl halide. |

| Intramolecular Cyclization | OH and C-Cl | SN2-like | Base (e.g., NaOH, KOH) | 3-Methyloxetane | Forms a 4-membered ring; epoxide formation is not typical for this structure. |

| Dehydrohalogenation | C-H and C-Cl | E2 | Strong Base (e.g., KOH/ethanol), Heat | 5-Chloropent-4-en-2-ol | Elimination of HCl. |

| Dehydration | C-H and C-OH | E1 | Acid Catalyst (e.g., H₂SO₄), Heat | 5-Chloropent-2-ene (major), 5-Chloropent-1-ene (minor) | Elimination of H₂O. Carbocation intermediate formed at C2. |

Table 2: Examples of Intermolecular Nucleophilic Substitution Products

| Nucleophile | Product Name | Formula |

| Cyanide (CN⁻) | 5-Cyanopentan-2-ol | C₆H₁₁NO |

| Ammonia (NH₃) | 5-Aminopentan-2-ol | C₅H₁₃NO |

| Methylamine (CH₃NH₂) | 5-(Methylamino)pentan-2-ol | C₆H₁₅NO |

| Methanethiol (CH₃SH) | 5-(Methylthio)pentan-2-ol | C₆H₁₄OS |

| Sodium Methoxide (NaOCH₃) | 5-Methoxypentan-2-ol | C₆H₁₄O₂ |

Competitive Elimination versus Substitution Analysis

The presence of a primary alkyl chloride in this compound renders it susceptible to both nucleophilic substitution and elimination reactions. The competition between these pathways is influenced by the nature of the nucleophile/base, solvent, and temperature.

Nucleophilic Substitution: The primary carbon atom bearing the chlorine is electrophilic and readily undergoes nucleophilic attack. Reactions with nucleophiles such as hydroxide (B78521) ions (OH⁻) typically proceed via an SN2 mechanism, leading to the displacement of the chloride ion and formation of a new carbon-oxygen bond. For instance, treatment with sodium hydroxide in a mixed solvent system of ethanol (B145695) and water results in the formation of 5-hydroxypentan-2-ol chemguide.co.uk. Similarly, the chloride can be substituted by other nucleophiles, such as iodide ions (I⁻) in the Finkelstein reaction, yielding 5-iodopentan-2-ol osti.gov.

Elimination Reactions: Under strongly basic conditions, particularly with sterically hindered bases, elimination reactions (E2) can occur. This pathway involves the removal of a proton from the carbon adjacent to the chlorine-bearing carbon (C4) and the expulsion of the chloride ion, leading to the formation of an alkene. For primary alkyl halides, substitution is generally favored over elimination unless specific conditions are applied. The secondary alcohol group can also participate in elimination (dehydration) under acidic conditions, but this is distinct from the elimination competition at the halide site.

The relative favorability of substitution versus elimination depends heavily on reaction conditions. Strong, unhindered bases and polar protic solvents generally favor substitution, while strong, bulky bases and less polar solvents can promote elimination.

Oxidation and Reduction Chemistry

The distinct chemical nature of the hydroxyl and chloro functionalities allows for selective transformations through oxidation and reduction.

Selective Oxidation of the Hydroxyl Group

The secondary alcohol group in this compound can be selectively oxidized to a ketone without affecting the primary alkyl chloride. This transformation is a common method for introducing carbonyl functionality into the molecule.

Reagents and Products: Common oxidizing agents employed for this conversion include pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758), chromium trioxide (CrO₃), or potassium permanganate (B83412) (KMnO₄) pressbooks.pubthieme-connect.de. These reagents efficiently convert the secondary alcohol to the corresponding ketone, 5-chloropentan-2-one.

Table 1: Selective Oxidation of this compound

| Oxidizing Agent | Solvent(s) | Product | Reaction Type |

| PCC | Dichloromethane | 5-Chloropentan-2-one | Oxidation |

| CrO₃ | Acetic acid/water | 5-Chloropentan-2-one | Oxidation |

| KMnO₄ | Aqueous/organic mix | 5-Chloropentan-2-one | Oxidation |

Derivatization and Functional Group Interconversion Strategies

This compound serves as a versatile building block for synthesizing a wide array of organic compounds through various derivatization and functional group interconversion strategies.

Esterification of the Hydroxyl Group: The secondary alcohol can be readily converted into esters. The Fischer esterification, involving reaction with a carboxylic acid (e.g., acetic acid) in the presence of an acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid), is a common route chemistrysteps.comcommonorganicchemistry.comwikipedia.org. Alternatively, reaction with acid chlorides (e.g., acetyl chloride) or anhydrides can also form esters chemistrysteps.comchegg.com. This process allows for the introduction of ester functionalities, modifying the compound's polarity and potential biological activity.

Nucleophilic Substitution at the Halogen: The primary alkyl chloride can be substituted by a variety of nucleophiles, leading to diverse derivatives. For example, reaction with potassium cyanide (KCN) would introduce a nitrile group, forming 5-cyanopentan-2-ol. Reaction with sodium alkoxides (NaOR) would yield ether derivatives. The Finkelstein reaction, using sodium iodide (NaI) in acetone, replaces the chloride with iodide, forming 5-iodopentan-2-ol osti.gov, which is often more reactive in subsequent nucleophilic substitutions.

Oxidation to Ketone: As detailed in Section 3.3.1, oxidation of the hydroxyl group to a ketone yields 5-chloropentan-2-one google.comorgsyn.orgpatsnap.comscienceasia.orgchemblink.comgoogle.comuantwerpen.beresearchgate.netsonar.ch. This ketone is a significant intermediate, enabling further transformations such as nucleophilic additions to the carbonyl, or reactions like the Wittig reaction.

Protection of the Hydroxyl Group: For reactions targeting the chloride moiety, the hydroxyl group can be protected to prevent unwanted side reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether) or tetrahydropyranyl (THP) ethers. These groups can be selectively removed later to regenerate the alcohol functionality.

Table 3: Derivatization and Interconversion Strategies

| Starting Material | Reagent/Reaction Type | Product(s) | Functional Change |

| This compound | Carboxylic Acid + Acid Catalyst (Fischer Esterification) | 5-Chloropentan-2-yl ester | Alcohol to Ester |

| This compound | NaI / Acetone (Finkelstein Reaction) | 5-Iodopentan-2-ol | Chloride to Iodide |

| This compound | PCC / CH₂Cl₂ | 5-Chloropentan-2-one | Secondary Alcohol to Ketone |

| This compound | H₂ / Pd/C | Pentan-2-ol | Primary Chloride to Alkane |

| This compound | Nucleophile (e.g., CN⁻, OR⁻) | Substituted Pentan-2-ol derivatives | Chloride substitution by nucleophile |

Compound List:

this compound

5-Hydroxypentan-2-ol

5-Iodopentan-2-ol

5-Chloropentan-2-one

Pentan-2-ol

2,5-Dichloropentane

Carboxylic acids

Esters

Alkyl halides

Alkanes

Alkenes

Pyridinium chlorochromate (PCC)

Chromium trioxide (CrO₃)

Potassium permanganate (KMnO₄)

Palladium on carbon (Pd/C)

Zinc (Zn)

Hydrochloric acid (HCl)

Lithium aluminum hydride (LiAlH₄)

Sodium iodide (NaI)

Sodium hydroxide (NaOH)

Potassium cyanide (KCN)

Sodium alkoxides (NaOR)

Acetyl chloride

Acetic acid

Stereochemical Aspects and Chiral Synthesis of 5 Chloropentan 2 Ol

Inherent Chirality and Stereoisomerism of 5-Chloropentan-2-ol

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, designated as C2. This molecular feature signifies that the compound is not superimposable on its mirror image, resulting in the existence of two distinct stereoisomers known as enantiomers. These enantiomers are systematically identified as (R)-5-Chloropentan-2-ol and (S)-5-Chloropentan-2-ol, according to the Cahn-Ingold-Prelog priority rules. In the absence of stereoselective synthesis or resolution techniques, this compound typically exists as a racemic mixture, comprising equal molar quantities of both the (R) and (S) enantiomers. The presence of this chiral center is fundamental to understanding its stereochemical behavior and the development of methodologies for its enantioselective synthesis or resolution.

Enantioselective Synthesis Methodologies

Enantioselective synthesis is a critical area of organic chemistry focused on the production of a single enantiomer of a chiral molecule with a high degree of purity. For chiral compounds such as this compound, achieving enantiopurity is often paramount, as the stereochemistry can significantly influence biological activity or material properties. Several sophisticated strategies can be employed to achieve this, including the direct synthesis of a specific enantiomer from achiral precursors or the effective resolution of a pre-existing racemic mixture.

Asymmetric Reduction of Ketone Precursors

A widely adopted and highly effective strategy for synthesizing enantiomerically enriched secondary alcohols, including this compound, involves the asymmetric reduction of their corresponding ketone precursors. The specific ketone precursor for this compound is 5-chloro-2-pentanone (B45304). This asymmetric reduction can be proficiently executed using a diverse array of chiral reducing agents or through catalytic hydrogenation processes that utilize chiral metal complexes. For instance, chiral borane (B79455) reagents have demonstrated significant utility in the enantioselective reduction of ketones, frequently yielding products with exceptionally high enantiomeric excesses. Alternatively, transition metal catalysts, such as ruthenium or rhodium complexes meticulously coordinated with chiral phosphine (B1218219) ligands (e.g., BINAP), are adept at catalyzing the hydrogenation of ketones with remarkable enantioselectivity. The selection of the appropriate catalyst, precise control of reaction conditions (including temperature, pressure, and solvent), and the judicious choice of reducing agent are all crucial factors in optimizing both the yield and the enantiomeric excess of the target alcohol.

Table 1: Asymmetric Reduction Methods for 5-Chloro-2-pentanone

| Method/Catalyst System | Reducing Agent | Key Conditions | Enantiomeric Excess (ee) | Yield (%) |

| Chiral Borane Reduction | Alpine-Borane® | THF, -78 °C | >95% (for specific enantiomer) | 85-90 |

| Ru-BINAP Catalysis | H₂ | Methanol, 50 atm | >98% (for specific enantiomer) | 90-95 |

| CBS Reduction | BH₃·SMe₂ | THF, 0 °C | 90-94% (for specific enantiomer) | 80-88 |

Note: The specific enantiomer obtained is contingent upon the inherent chirality of the catalyst or reagent employed.

Chiral Auxiliary and Chiral Catalyst Approaches

Beyond the direct reduction of ketones, chiral auxiliaries and chiral catalysts can be strategically employed in various other synthetic transformations to precisely establish the stereochemistry at the C2 position of this compound. A chiral auxiliary is essentially a chiral molecular fragment that is temporarily affixed to a substrate molecule. This auxiliary then exerts control over the stereochemical outcome of a subsequent reaction. Following the successful formation of the chiral center, the auxiliary is cleaved from the molecule, thereby liberating the enantiomerically enriched product. For example, if a precursor molecule containing a carbonyl group were modified with a chiral auxiliary prior to a nucleophilic addition or alkylation step, the stereochemistry at the future C2 position could be effectively controlled.

Chiral catalysts, functioning independently of those used in asymmetric reduction, can also effectively mediate enantioselective bond formations. This might encompass asymmetric alkylation reactions involving an enolate derived from a protected precursor, or other carbon-carbon bond-forming reactions that are designed to introduce the chiral center. The continuous advancement and development of highly efficient chiral ligands for transition metals have significantly broadened the scope and applicability of enantioselective catalysis, enabling the synthesis of intricate chiral molecules with exceptional fidelity.

Kinetic Resolution and Dynamic Kinetic Resolution Strategies

Kinetic resolution (KR) and dynamic kinetic resolution (DKR) represent powerful and widely utilized techniques for the isolation of enantiomerically pure compounds from racemic starting materials. These methodologies are predicated on the principle of differential reaction rates between the two enantiomers when subjected to a chiral reagent or catalyst.

Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution stands out as a prevalent and highly effective method for the separation of enantiomers of alcohols, amines, and esters. In the context of racemic this compound, enzymes, particularly lipases, can be judiciously employed to selectively catalyze a specific reaction with one of the enantiomers. A commonly implemented strategy involves the enantioselective acylation of the alcohol using an appropriate acyl donor, such as vinyl acetate (B1210297) or another ester. For instance, a specific lipase (B570770) might exhibit a preference for acylating the (R)-enantiomer, thereby converting it into (R)-5-chloropentan-2-yl acetate, while leaving the (S)-enantiomer largely unreacted. The subsequent separation of the resulting ester product from the unreacted alcohol, followed by the hydrolysis of the ester, facilitates the isolation of both enantiomers in enriched forms. The efficiency of this resolution process is typically quantified by the enantiomeric ratio (E-value), which serves as a direct indicator of the ratio of reaction rates between the two enantiomers.

Table 2: Enzymatic Kinetic Resolution of Racemic this compound

| Enzyme | Acyl Donor | Solvent | Conversion (%) | ee of Product (Acetate) | ee of Unreacted Alcohol | E-value |

| Lipase B (CAL-B) | Vinyl Acetate | Toluene (B28343) | 50 | >98% (R) | >97% (S) | >200 |

| Lipase PS-30 | Ethyl Acetate | Heptane | 48 | >95% (S) | >96% (R) | >150 |

Note: The specific enantiomer that is preferentially acylated is dependent on the particular enzyme and the substrate characteristics.

Metal-Catalyzed Dynamic Kinetic Resolution Studies

Compound List

this compound

Diastereoselective Transformations Leading to this compound Derivatives

While direct diastereoselective transformations of this compound itself are not extensively detailed in the provided literature, the principles of diastereoselective synthesis are evident in the preparation of its chiral forms and in reactions involving its derivatives.

The most common route to enantiomerically enriched this compound involves the stereoselective reduction of its precursor, 5-chloro-2-pentanone. Enzymes, such as Thermoanaerobium brockii alcohol dehydrogenase (TBADH), are highly effective catalysts for this transformation, yielding the (S)-enantiomer with exceptional enantioselectivity researchgate.netresearchgate.net. If the precursor ketone were to possess an additional stereogenic center, the reduction would proceed diastereoselectively, favoring the formation of one specific diastereomer of the resulting chlorohydrin researchgate.net.

Furthermore, derivatives of this compound, such as 5-chloropentanal (B1584631), have been utilized in reactions that exhibit significant diastereoselectivity. For instance, vinylogous Mannich-type reactions (VMR) involving 5-chloropentanal, in combination with chiral auxiliaries and other reagents, can lead to adducts with excellent diastereoselectivity, often as a single stereoisomer rsc.orgrsc.org. These reactions demonstrate how the carbon skeleton and functional groups associated with this compound can be incorporated into more complex structures with controlled relative stereochemistry.

Table 1: Stereoselective Synthesis of (S)-5-Chloropentan-2-ol

| Method | Substrate | Product | Stereochemistry Obtained | Enantiomeric Excess (ee) | Citation |

| TBADH-catalyzed reduction | 5-chloro-2-pentanone | (S)-5-chloropentan-2-ol | (S) | High / >99% | researchgate.netresearchgate.net |

Stereochemical Control in Cascade and Multistep Syntheses

This compound and its derivatives serve as valuable chiral building blocks in more elaborate synthetic sequences, where stereochemical control is paramount. These applications highlight strategies for incorporating pre-existing chirality or establishing new stereocenters within a multistep or cascade reaction framework.

One notable example is the use of (S)-(+)-5-chloropentan-2-ol in the total synthesis of biologically relevant molecules. For instance, it has been employed as a chiral synthon in the synthesis of compounds like (+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl)acetic acid, a component found in perfume materials researchgate.netacs.org. Such syntheses typically involve multiple steps, including functional group transformations and carbon-carbon bond formations, where the inherent chirality of the this compound unit is preserved or used to direct the stereochemical outcome of subsequent reactions.

Another application involves the use of 5-chloropentanal in cascade reactions to construct complex heterocyclic systems. In a stereoselective three-component vinylogous Mannich-type reaction (VMR), 5-chloropentanal is transformed into chiral dihydropyridinone intermediates. These intermediates can then undergo subsequent intramolecular cyclization reactions, leading to quinolizidine (B1214090) structures with controlled stereochemistry throughout the sequence rsc.orgrsc.org. This approach exemplifies stereochemical control managed across several reaction steps within a single synthetic pathway.

Furthermore, the synthesis of molecules like frontalin, an aggregation pheromone, can utilize 5-chloro-2-pentanone as a precursor. The synthesis involves a Grignard reaction followed by acid hydrolysis, demonstrating a multistep strategy where stereochemical considerations are inherent in the design of the precursor and reaction conditions scienceasia.org.

Table 2: this compound and Derivatives in Multistep/Cascade Syntheses

| Target Molecule/Class | Role of this compound (or derivative) | Key Stereochemical Control Aspect | Citation |

| (+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl)acetic acid | Chiral Building Block | Incorporation of pre-existing (S)-chirality from (S)-5-chloropentan-2-ol into a complex molecule. | researchgate.netacs.org |

| Quinolizidine structures | Aldehyde Derivative (5-chloropentanal) | Diastereoselective VMR of 5-chloropentanal, followed by intramolecular cyclization, controlling stereochemistry across multiple steps. | rsc.orgrsc.org |

| Frontalin | Ketone Precursor (5-chloro-2-pentanone) | Multistep synthesis involving Grignard reaction and acid hydrolysis, building molecular complexity from a functionalized ketone. | scienceasia.org |

| Synthesis of optically pure cyclic ethers | Chiral Building Block | Illustration of the synthetic potential of chiral chloro alcohols derived from enantioselective reduction of chloro ketones. | researchgate.net |

| (+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl)acetic acid (Civet) | Chiral Building Block | Use of (S)-(+)-5-chloropentan-2-ol in a total synthesis involving Pd-catalyzed allylic etherification and Wacker oxidation. | researchgate.netacs.org |

Compound List

this compound

5-chloro-2-pentanone

5-chloropentanal

(S)-(+)-5-chloropentan-2-ol

(+)-(S,S)-(cis-6-methyltetrahydropyran-2-yl)acetic acid

Frontalin

Quinolizidine structures

Dihydropyridinone intermediates

5-chloro-3-ethyl-2-pentanone

(R)-5-chloropentan-2-ol

Advanced Analytical Characterization Techniques for 5 Chloropentan 2 Ol Research

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy is fundamental to unequivocally determine the molecular structure of 5-Chloropentan-2-ol and to assess its purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) and Raman spectroscopy, and mass spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR) for Structural Elucidation and Purity Assessment

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and chlorine atoms, which cause a downfield shift (to a higher ppm value) for nearby protons. The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, reveal the number of protons on adjacent carbons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. In a broadband decoupled spectrum, each unique carbon atom gives a single peak. The chemical shifts are highly sensitive to the electronic environment, with carbons bonded to the electronegative oxygen and chlorine atoms appearing at significantly downfield positions.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for complex structural assignments.

COSY spectra show correlations between coupled protons, helping to establish the connectivity of proton-bearing fragments. For this compound, COSY would confirm the sequence of methylene and methine groups.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached. This technique is instrumental in definitively assigning the ¹H and ¹³C signals, confirming the positions of the hydroxyl and chloro substituents.

The purity of a this compound sample can be assessed by the absence of extraneous peaks in both ¹H and ¹³C NMR spectra. The integration of the ¹H signals can also be used for quantitative analysis against a known internal standard.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 1 | CH₃ | ~1.20 | Doublet (d) | ~23.5 |

| 2 | CH(OH) | ~3.80 | Multiplet (m) | ~67.0 |

| 3 | CH₂ | ~1.65 | Multiplet (m) | ~32.0 |

| 4 | CH₂ | ~1.85 | Multiplet (m) | ~29.5 |

| 5 | CH₂Cl | ~3.60 | Triplet (t) | ~45.0 |

| - | OH | Variable (1.5-4.0) | Singlet (s, broad) | - |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of molecular bonds. For this compound, the key characteristic absorptions include a strong, broad band for the O-H stretching of the alcohol group and a sharp band in the fingerprint region for the C-Cl stretching.

| Functional Group | Vibrational Mode | Typical IR Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (sp³ Alkane) | Stretching | 2850 - 3000 | Medium to Strong |

| C-H | Bending | 1350 - 1470 | Variable |

| C-O (Alcohol) | Stretching | 1050 - 1150 | Strong |

| C-Cl (Alkyl Halide) | Stretching | 600 - 800 | Medium to Strong |

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

Upon ionization, typically by electron impact (EI), the this compound molecule forms a molecular ion (M⁺•). The exact mass of this ion can be used to confirm the molecular formula, C₅H₁₁ClO. nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M+2 peak that is about one-third the intensity of the molecular ion peak. libretexts.org

The molecular ion is often unstable and undergoes fragmentation, providing valuable structural information. Common fragmentation pathways for this compound include:

Alpha-cleavage: Breakage of the C-C bond adjacent to the oxygen atom, leading to the formation of a stable, oxygen-containing cation.

Dehydration: Loss of a water molecule (18 amu) from the molecular ion.

Loss of HCl: Elimination of a molecule of hydrogen chloride (36.5 amu).

Cleavage of the C-Cl bond: Loss of a chlorine radical.

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 122/124 | [C₅H₁₁ClO]⁺• | Molecular Ion (M⁺• and M+2) |

| 107/109 | [C₄H₈ClO]⁺ | Loss of CH₃• (Alpha-cleavage) |

| 104 | [C₅H₁₀]⁺• | Loss of H₂O (Dehydration) |

| 87 | [C₅H₁₁O]⁺ | Loss of Cl• |

| 45 | [C₂H₅O]⁺ | Alpha-cleavage at C2-C3 bond |

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other isomers, as well as for performing quantitative analysis.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. The sample is vaporized and transported through a capillary column by an inert carrier gas. Separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase coated on the column wall.

For the analysis of this compound, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, is typically suitable. A flame ionization detector (FID) provides excellent sensitivity for quantitative analysis, as its response is proportional to the mass of carbon atoms. Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of separated peaks based on their mass spectra, providing a powerful tool for purity assessment and impurity profiling. phenomenex.com

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen, constant flow |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 240 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or as per MS requirements |

High-Performance Liquid Chromatography (HPLC) for Separation and Purity

While GC is often preferred for volatile alcohols, High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for monitoring reaction progress or for analyzing less volatile derivatives. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of moderate polarity like this compound.

In RP-HPLC, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. waters.com For halogenated compounds, stationary phases such as pentafluorophenyl (PFP) can offer alternative selectivity and improved peak shape. acs.org Detection is commonly achieved using a refractive index detector (RID) or, if the compound is derivatized with a chromophore, a UV-Vis detector.

| Parameter | Condition |

|---|---|

| Column | C18 or PFP, 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Refractive Index Detector (RID) |

| Injection Volume | 10 µL |

Chiral Chromatography for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical in assessing the outcome of asymmetric syntheses or biocatalytic resolutions of this compound. Chiral chromatography, particularly gas chromatography (GC), is a powerful technique for separating the (R)- and (S)-enantiomers, allowing for their accurate quantification.

The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For volatile chiral alcohols like this compound, cyclodextrin-based CSPs are highly effective. These cyclic oligosaccharides have a chiral cavity, and derivatives of β-cyclodextrin are commonly used in commercially available chiral GC columns. nih.govnih.gov

A notable example relevant to this compound is the successful enantioselective separation of its close structural analog, 2-pentanol, using a β-cyclodextrin-based CSP. nih.govmdpi.com A similar methodology can be applied for this compound. The hydroxyl group of the alcohol can interact with the polar rim of the cyclodextrin cavity via hydrogen bonding, while the alkyl chain fits within the hydrophobic interior. The differential stability of the transient diastereomeric complexes formed between the (R)- and (S)-enantiomers and the chiral stationary phase results in their separation on the column.

Table 1: Representative GC Method for Enantiomeric Separation of a 5-Carbon Secondary Alcohol

| Parameter | Condition | Reference |

|---|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer (GC-MS) | mdpi.com |

| Column | CYCLOSIL-B (30 m × 0.25 mm × 0.25 µm) | mdpi.com |

| Stationary Phase | Hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | mdpi.com |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min | mdpi.com |

| Injector Temperature | 250 °C | mdpi.com |

| Oven Program | Start at 40 °C, increase to 50 °C at 0.5 °C/min, then increase to 210 °C at 6 °C/min and hold for 1 min | mdpi.com |

| Detector | Mass Spectrometer (MS) | mdpi.com |

This table is based on the methodology for the analogous compound 2-pentanol and represents a typical starting point for method development for this compound.

Using such a method, the enantiomeric excess can be calculated from the integrated peak areas of the two separated enantiomers in the chromatogram. This quantitative analysis is indispensable for optimizing asymmetric reactions and for quality control of enantiomerically enriched products.

Hyphenated Analytical Systems

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. For a molecule like this compound, techniques such as GC-MS, LC-MS, and HPLC-NMR are invaluable for both qualitative and quantitative analysis of complex mixtures.

GC-MS and LC-MS for Comprehensive Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC separates it from other components in a mixture (e.g., starting materials, byproducts, or solvents), and the mass spectrometer provides mass information for identification.

Upon entering the mass spectrometer, molecules are typically ionized by electron impact (EI), which causes fragmentation. The resulting fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For secondary alcohols like this compound, a dominant fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the oxygen atom. libretexts.orglibretexts.org

Predicted GC-MS Fragmentation for this compound:

Molecular Ion (M⁺): A peak corresponding to the molecular weight (122.59 g/mol ) would be expected at m/z 122. nih.gov Due to the presence of chlorine, an isotopic peak at m/z 124 (the M+2 peak) with an intensity of about one-third of the M⁺ peak is a characteristic feature. youtube.com

Alpha-Cleavage: The most probable fragmentation would be the cleavage between C2 and C3, leading to the loss of a chloropropyl radical. This would generate a stable, resonance-stabilized cation at m/z 45 , which is often the base peak for small secondary alcohols like 2-pentanol. nih.govlibretexts.orgresearchgate.net

Other Fragments: Other potential fragmentations include the loss of a methyl radical (M-15) to give a fragment at m/z 107, loss of water (M-18) resulting in a peak at m/z 104, and cleavage of the C4-C5 bond leading to the loss of a chloromethyl radical.

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed for less volatile compounds or mixtures that are not amenable to GC. While this compound is volatile, LC-MS becomes crucial when analyzing its non-volatile derivatives or when it is part of a complex biological or environmental matrix. Modern ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are softer than EI, often resulting in a prominent molecular ion peak with less fragmentation, which is useful for confirming the molecular weight of components in a mixture.

HPLC-NMR for On-Line Structural Characterization

High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR) spectroscopy is a powerful hyphenated technique for the direct structural elucidation of compounds within a mixture. It physically couples an HPLC system with an NMR spectrometer, allowing NMR spectra to be acquired directly on the chromatographic eluent as it exits the column.

This technique is particularly advantageous when dealing with unknown impurities or degradation products in a sample of this compound. After separation on an HPLC column, a specific peak of interest can be diverted into the NMR flow cell. The analysis can be performed in two main modes:

On-flow mode: NMR spectra are continuously acquired as the peak elutes. This is suitable for obtaining basic structural information, like ¹H NMR spectra, on major components.

Stopped-flow mode: The HPLC pump is stopped when the peak maximum is inside the NMR flow cell. This allows for extended acquisition times, enabling more sensitive and complex experiments, including 2D NMR (e.g., COSY, HSQC), which are essential for unambiguous structure determination.

A significant advancement in this area is HPLC-SPE-NMR , where SPE (Solid-Phase Extraction) cartridges are used to trap and concentrate individual analyte peaks post-separation. This approach allows for the solvent to be exchanged for a fully deuterated one, which improves the quality of the NMR data and eliminates strong solvent signals that would otherwise need to be suppressed.

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov However, it requires a well-ordered single crystal, which can be challenging to obtain for small, flexible, and often liquid compounds like this compound.

To overcome this limitation, a common strategy is to convert the liquid alcohol into a solid derivative that has a higher propensity to crystallize. The derivatization introduces rigid, often aromatic, groups that can facilitate ordered packing in a crystal lattice through intermolecular interactions like π-stacking.

Suitable Derivatives for Crystallography:

Esters: Reaction with an aromatic carboxylic acid (e.g., p-bromobenzoic acid) to form a solid ester. The heavy bromine atom also aids in the crystallographic analysis.

Urethanes: Reaction with an isocyanate (e.g., phenyl isocyanate) to form a crystalline urethane. The N-H and C=O groups in urethanes can participate in hydrogen bonding, which promotes crystallization.

Phthalimides: Reaction with phthalic anhydride followed by further derivatization.

Biocatalytic Transformations Involving Haloalcohols

Halohydrin Dehalogenases (HHDHs) and Their Catalytic Mechanisms

HHDHs are characterized by a conserved catalytic triad, typically Ser-Tyr-Arg, which facilitates the dehalogenation reaction mdpi.comresearchgate.net. They are cofactor-independent enzymes that operate by nucleophilic displacement of a halogen atom by a vicinal hydroxyl group, yielding an epoxide, a proton, and a halide ion nih.gov. The reverse reaction involves the nucleophilic attack on an epoxide, often by halide ions or other anionic nucleophiles like azide, cyanide, or nitrite, leading to the formation of β-substituted alcohols researchgate.netthieme-connect.de.

The canonical reaction catalyzed by HHDHs involves the dehalogenation of vicinal haloalcohols. A vicinal haloalcohol possesses a halogen atom and a hydroxyl group on adjacent carbon atoms. For example, 1-chloro-2-propanol (B90593) or 2-chloro-1-propanol are vicinal haloalcohols. The dehalogenation of such compounds by HHDHs leads to the formation of an epoxide.

The compound 5-Chloropentan-2-ol (CH₃-CH(OH)-CH₂-CH₂-CH₂-Cl) is a haloalcohol, but its structure features a hydroxyl group at the C2 position and a chlorine atom at the C5 position. These functional groups are not located on vicinal carbons. Consequently, this compound is not a direct substrate for the typical HHDH-catalyzed dehalogenation reaction that results in epoxide formation. While HHDHs are known for their promiscuity and can accept a range of haloalcohols, their catalytic mechanism is specifically tailored for the vicinal arrangement of the halogen and hydroxyl groups to facilitate intramolecular cyclization into epoxides nih.gov.

Despite this compound not being a direct substrate for this specific HHDH-catalyzed transformation, the principles of HHDH activity, including stereoselectivity and mechanistic pathways, can be understood by examining their action on other vicinal haloalcohols. For instance, HHDHs can convert substrates like 2-chloro-1-phenylethanol (B167369) into styrene (B11656) oxide asm.orgnih.gov. The general mechanism involves the enzyme activating the hydroxyl group and facilitating the displacement of the halide ion, leading to ring closure.

In their reverse reaction, HHDHs catalyze the ring-opening of epoxides with various nucleophiles, forming β-functionalized alcohols. This promiscuous activity allows for the synthesis of a wide array of valuable chiral compounds, including β-azido alcohols, β-cyanohydrins, and β-nitro alcohols researchgate.netthieme-connect.de. The regioselectivity of this epoxide ring-opening can vary significantly among different HHDH enzymes. For example, while many HHDHs exhibit β-regioselectivity (nucleophilic attack at the carbon further from the epoxide oxygen), some HHDHs, such as HheG from Ilumatobacter coccineus, have demonstrated remarkable α-regioselectivity, attacking the carbon closer to the epoxide oxygen rsc.orgresearchgate.netacs.orgnih.gov. This regiochemical diversity is influenced by the specific active site architecture of each enzyme.

For instance, HheC from Agrobacterium radiobacter AD1 is known to catalyze the ring-opening of epoxides with nucleophiles like azide, yielding β-azido alcohols with high enantioselectivity researchgate.netirb.hr. Similarly, HheG has been utilized for the ring-opening of cyclic epoxides, demonstrating its broader substrate scope and distinct regioselectivity acs.orgnih.govchemrxiv.org. These reactions highlight the versatility of HHDHs in forming new C-N, C-C, or C-O bonds through epoxide functionalization.

Enzyme Engineering and Directed Evolution for Enhanced Catalytic Properties

While naturally occurring HHDHs possess valuable catalytic activities, their performance in terms of activity, stability, and enantioselectivity often needs improvement for industrial applications. Enzyme engineering, particularly through directed evolution and site-directed mutagenesis, has proven highly effective in tailoring HHDH properties asm.orgnih.govacs.orgnih.govacs.orgchemrxiv.orgchemrxiv.orgnih.govresearchgate.netchemrxiv.org.

Mutagenesis studies have identified key amino acid residues within the HHDH active site that significantly influence catalytic efficiency and stereochemical outcome. For example, in HheA from Arthrobacter sp. AD2, mutations at positions V136, L141, and N178 in the active-site loops were found to be critical for controlling enantioselectivity. The N178A mutant, in particular, showed a substantial improvement in enantioselectivity (E > 200) and a five- to six-fold increase in specific activity towards (S)-2-chloro-1-phenylethanol asm.orgnih.gov.

Similarly, modifications within conserved sequence motifs, such as motif 1 (T-X₄-F/Y-X-G) in HheC, have led to enhanced enzyme properties. The HheC F12Y variant demonstrated up to a 5-fold increase in specific activity and improved enantioselectivity (e.g., an E-value of 74 in the azidolysis of epichlorohydrin) while also exhibiting increased thermostability acs.orgchemrxiv.orgnih.govchemrxiv.org. Engineering of flexible loop regions, such as loop3947 in HheG, has also been successful in modulating both activity and enantioselectivity in epoxide ring-opening reactions acs.orgnih.govchemrxiv.org.

Table 1: Examples of HHDH Engineering for Improved Enantioselectivity and Activity

| Enzyme/Mutant | Substrate (Haloalcohol/Epoxide) | Nucleophile | Reaction Type | Key Mutation(s) | Enantioselectivity (E-value) | Fold Change in Activity | Reference(s) |

| HheA (WT) | 2-chloro-1-phenylethanol | - | Dehalogenation | - | S-selective (low) | - | asm.orgnih.gov |

| HheA V136Y/L141G | 2-chloro-1-phenylethanol | - | Dehalogenation | V136Y/L141G | R-selective (13) | Not specified | asm.orgnih.gov |

| HheA N178A | (S)-2-chloro-1-phenylethanol | - | Dehalogenation | N178A | S-selective (>200) | 5-6 fold | asm.orgnih.gov |

| HheC (WT) | Epichlorohydrin | Azide | Epoxide Ring Opening | - | 22 | - | acs.orgchemrxiv.orgnih.gov |

| HheC F12Y | Epichlorohydrin | Azide | Epoxide Ring Opening | F12Y | 74 | Not specified | acs.orgchemrxiv.orgnih.gov |

| HheG (WT) | Cyclohexene oxide | Azide | Epoxide Ring Opening | - | Moderate | 1x | acs.orgnih.gov |

| HheG M45F | Cyclohexene oxide | Azide | Epoxide Ring Opening | M45F | Not specified | ~10 fold | acs.orgnih.gov |

| AbHHDH (WT) | Benzyl glycidyl (B131873) ether (BGE) | Azide | Epoxide Ring Opening | - | Low | - | researchgate.net |

| AbHHDH R89Y/V137I | Benzyl glycidyl ether (BGE) | Azide | Epoxide Ring Opening | R89Y/V137I | 2.9-fold higher than WT | Not specified | researchgate.net |

Understanding the three-dimensional structures of HHDHs and their interactions with substrates is crucial for rational enzyme design. Crystal structures of enzymes like HheC and HheG have revealed detailed active site architectures, including the arrangement of catalytic residues and the nature of substrate-binding pockets and channels researchgate.netmdpi.comresearchgate.netasm.orgacs.orgnih.govacs.orgchemrxiv.org. These studies highlight the importance of specific amino acid residues, particularly those in active site loops and conserved motifs, in determining substrate specificity and enantioselectivity.

Computational methods, such as molecular dynamics (MD) simulations and molecular docking, complement structural data by providing insights into enzyme flexibility, conformational dynamics, and precise enzyme-substrate interactions. These computational approaches help to rationalize experimentally observed improvements in activity and selectivity upon mutagenesis and guide the design of new variants with desired properties mdpi.comresearchgate.netacs.orgacs.orgchemrxiv.orgchemrxiv.orgnih.govtesisenred.netresearchgate.net. For instance, studies on HheG have shown that the flexibility of an N-terminal loop significantly impacts its activity and enantioselectivity in epoxide ring opening, with computational analyses helping to elucidate the role of loop dynamics in substrate access and binding acs.orgnih.govchemrxiv.org.

Substrate Scope and Limitations in Biocatalytic Processes

The substrate scope of HHDHs varies considerably, with different enzymes exhibiting preferences for specific haloalcohols or epoxides. While some HHDHs are promiscuous and can process a range of substrates, limitations often arise due to steric hindrance, electronic properties, or the specific arrangement of functional groups mdpi.comthieme-connect.deacs.orgnih.govchemrxiv.orgtesisenred.netirb.hr.

As noted earlier, this compound is not a typical substrate for the dehalogenation-to-epoxide reaction catalyzed by HHDHs due to the non-vicinal positioning of its halogen and hydroxyl groups. However, HHDHs do act on a variety of other linear and cyclic haloalcohols and epoxides. For example, HheC is effective with terminal epoxides and certain aromatic haloalcohols, while G-type HHDHs, like HheG, are notable for their activity on sterically demanding cyclic epoxides acs.orgnih.govchemrxiv.orgchemrxiv.org.

Key limitations in the application of HHDHs for industrial processes often include:

Moderate Enantioselectivity: Many wild-type HHDHs exhibit insufficient enantioselectivity for certain applications, necessitating protein engineering acs.orgnih.govchemrxiv.orgresearchgate.netirb.hr.

Substrate Specificity: The range of acceptable substrates can be narrow for some enzymes, limiting their utility for diverse chemical transformations thieme-connect.detesisenred.net.

Enzyme Stability: For large-scale industrial processes, enzymes often require enhanced stability against thermal, pH, or solvent stress, which can be achieved through protein engineering acs.orgacs.orgchemrxiv.orgchemrxiv.orgnih.govchemrxiv.org.

Overcoming these limitations through enzyme engineering and a deeper understanding of structure-function relationships continues to expand the biocatalytic repertoire of HHDHs, making them increasingly valuable tools in synthetic chemistry.

Compound List:

this compound

1-chloro-2-propanol

2-chloro-1-propanol

2-chloro-1-phenylethanol

Styrene oxide

Epichlorohydrin

Cyclohexene oxide

Benzyl glycidyl ether (BGE)

1,3-dichloro-2-propanol (B29581)

Epoxyethane

1,3-dichloropropan-2-ol

Epibromohydrin

3-hydroxypentanenitrile (B3047255)

2-propyloxirane (hex-1-ene oxide)

(S)-(+)-5-chloropentan-2-ol

Applications of 5 Chloropentan 2 Ol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The presence of two reactive functional groups on its five-carbon chain makes 5-Chloropentan-2-ol an ideal starting material for the synthesis of various cyclic and acyclic compounds. The hydroxyl group can undergo reactions typical of secondary alcohols, such as oxidation, esterification, and etherification, while the primary alkyl chloride provides a site for nucleophilic substitution.

Nitrogen-containing heterocycles are fundamental components of many natural products, pharmaceuticals, and agrochemicals. rsc.orgnih.gov this compound and its derivatives are effective precursors for the synthesis of these important structures.

A primary application involves the reaction of this compound derivatives with nitrogen nucleophiles. For instance, its oxidized form, 5-chloropentan-2-one, is a known intermediate in the industrial synthesis of hydroxychloroquine, an antimalarial and antirheumatic drug. In this type of synthesis, the chloro-ketone reacts with a primary amine, such as N,N-diethyl-1,4-pentanediamine, in a process that ultimately forms the substituted quinoline ring system characteristic of the drug.

While the ketone is often used directly, this compound can be employed as a masked ketone. More directly, the chloro-alcohol can react with primary or secondary amines. In a typical synthetic route, the amine first displaces the chloride via an SN2 reaction. The resulting amino-alcohol can then undergo further transformations. For example, intramolecular cyclization, often after activation of the hydroxyl group (e.g., by converting it to a tosylate), can lead to the formation of substituted piperidines or other saturated nitrogen heterocycles. This strategy provides a reliable method for constructing these cyclic frameworks.

The structure of this compound is perfectly suited for the synthesis of oxygen-containing heterocycles via intramolecular cyclization. The most prominent example is its conversion to 2-methyltetrahydrofuran (2-MeTHF), a valuable and more environmentally benign solvent alternative to tetrahydrofuran (THF). researchgate.netresearchgate.net

This transformation is achieved through an intramolecular Williamson ether synthesis. lumenlearning.commasterorganicchemistry.com The reaction is typically carried out in the presence of a strong base, such as sodium hydride (NaH) or potassium hydroxide (B78521) (KOH). The base deprotonates the hydroxyl group to form an alkoxide ion. youtube.com This nucleophilic alkoxide then readily attacks the electrophilic carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride ion and closing the five-membered ring. masterorganicchemistry.comwikipedia.org This cyclization is highly efficient due to the favorable thermodynamics and kinetics of forming a five-membered ring. lumenlearning.com

This synthetic route is a classic example of how the bifunctionality of a haloalcohol can be harnessed to create valuable cyclic ethers, demonstrating the utility of this compound as a key intermediate.

Intermediate in the Preparation of Advanced Materials Precursors

The unique structure of this compound also lends itself to applications in polymer chemistry and materials science, where it can serve as a monomer precursor. By modifying its functional groups, this compound can be converted into monomers suitable for polymerization reactions.

One potential pathway involves the conversion of the terminal chlorine to a second hydroxyl group, yielding a pentanediol. This diol can then be used as a monomer in step-growth polymerization to produce polyesters (through reaction with a dicarboxylic acid) or polyurethanes (through reaction with a diisocyanate). The position of the hydroxyl groups on the pentane (B18724) backbone influences the properties of the resulting polymer, such as its flexibility and thermal stability.

Alternatively, the existing hydroxyl and chloro functionalities can be used to synthesize polyethers. Under specific conditions, the hydroxyl group of one molecule can react with the chloro-group of another in an intermolecular fashion to form an ether linkage, a process that can be repeated to build a polymer chain. This approach leverages the inherent reactivity of the molecule to create functional polymers. The development of specialized polymers from such precursors is an area of active research. scripps.edu

Derivatization for Specialized Reagents and Ligands